3-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Descripción general
Descripción
“3-(Oxazolo[4,5-b]pyridin-2-yl)aniline”, also known as N-Oxazolopyridine-2-yl aniline (OPAn), is a heterocyclic aromatic amine compound. It has been studied extensively in recent years due to its potential applications in various scientific fields. The compound has a CAS Number of 52333-90-1 and a molecular weight of 211.22 .
Synthesis Analysis
The synthesis of “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” has been reported in several studies . For example, a structure-activity relationship (SAR) investigation around this compound class revealed that solubility and metabolic stability are key parameters to target during future optimization .Molecular Structure Analysis
The molecular structure of “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” is represented by the linear formula C12H9N3O . Further details about the molecular structure can be found in the referenced studies .Chemical Reactions Analysis
The compound has been used as a potent inhibitor for the kinetoplastid Trypanosoma brucei . Other chemical reactions involving this compound have been reported in the literature .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has attractive physicochemical properties for many applications . More specific physical and chemical properties can be found in the referenced studies .Aplicaciones Científicas De Investigación
1. Anti-Fibrosis Research
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
2. Human African Trypanosomiasis (HAT) Treatment
- Methods : Quantitative structure–activity relationship and pharmacophore modeling analysis were performed for HAT healing activity of pyridyl benzamides and 3-(oxazolo[4,5-b]pyridin-2-yl)anilides .
- Results : The genetic algorithm-multilinear regression quantitative structure–activity relationship models have excellent statistical robustness with good external predictive ability .
3. Synthesis of Pyrazine Carboxamides
- Methods : A whole-organism high throughput screen of approximately 87,000 compounds against Trypanosoma brucei brucei was conducted. The structure-activity relationships around these compounds were explored, leading to compounds having an EC50 as low as 20 nM against T. b. brucei and being more than 1,500 times less toxic against mammalian L6 and HEK293 cell lines .
- Results : The most potent compounds in the series were exquisitely selective for T. brucei over a panel of other protozoan parasites showing an excellent correlation with the human infective parasite T. b. rhodesiense, the most potent compound (65) having an EC50 of 24 nM .
4. Construction and Orthogonal Functionalization of Oxazolo Pyrano Pyridine
- Application : This compound has been used in the construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo pyrano pyridine .
- Methods : Selective C–H construction and functionalization procedures were used, preserving the chorine atom on the pyridine moiety offering a late-stage substitution site to progress drug design .
- Results : The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo pyrano pyridine were reported .
5. Synthesis of Potent, Selective, and Orally Bioavailable Indazole-Pyridine Series
- Application : This compound has been used in the synthesis of potent, selective, and orally bioavailable indazole-pyridine series of protein kinase B/Akt inhibitors .
- Methods : The synthesis involved the use of “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” as a key intermediate .
- Results : The resulting indazole-pyridine series of protein kinase B/Akt inhibitors showed reduced hypotension .
6. Synthesis of 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides
- Application : This compound has been used in the synthesis of 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides .
- Methods : The synthesis involved the use of “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” as a key intermediate .
- Results : The resulting 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides were used in various medicinal chemistry applications .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWQPWPKROMXCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346304 | |
Record name | 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643052 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Oxazolo[4,5-b]pyridin-2-yl)aniline | |
CAS RN |
52333-90-1 | |
Record name | 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.